Triapine

Übersicht

Beschreibung

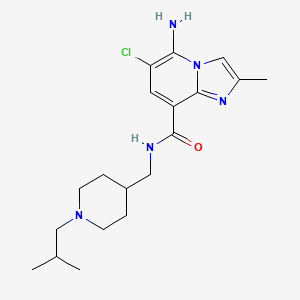

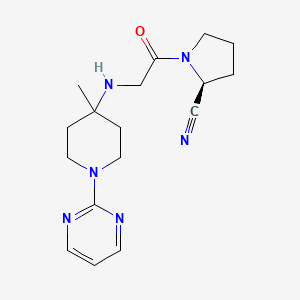

Triapin, auch bekannt als 3-Aminopyridin-2-carboxaldehydthiosemicarbazon, ist ein potenter niedermolekularer Inhibitor der Ribonukleotidreduktase. Dieses Enzym ist entscheidend für die DNA-Synthese, was Triapin zu einem vielversprechenden Kandidaten für die Krebsbehandlung macht. Es wurde in mehreren klinischen Studien auf seine Wirksamkeit gegen verschiedene Krebsarten, insbesondere hämatologische Malignome, untersucht .

Wirkmechanismus

Target of Action

Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, primarily targets the enzyme Ribonucleotide Reductase (RNR) . RNR plays a crucial role in DNA synthesis and repair, and is often overexpressed in multiple cancers . It is responsible for the conversion of ribonucleoside diphosphates to deoxyribonucleotides, which are necessary for DNA synthesis .

Mode of Action

This compound interacts with its target, RNR, by inhibiting its activity . It presents an N-N-S array of donor sites that strongly bind iron, thereby depriving iron-containing enzymes, like RNR, of their prosthetic group . This interaction results in the inhibition of the conversion of ribonucleoside diphosphates to deoxyribonucleotides, thereby disrupting DNA synthesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA synthesis pathway. By inhibiting RNR, this compound disrupts the conversion of ribonucleoside diphosphates to deoxyribonucleotides, which are essential for DNA synthesis . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting tumor growth .

Pharmacokinetics

Studies suggest that this compound is rapidly metabolized and excreted . The main metabolic reactions observed were dehydrogenation and hydroxylation . The dehydrogenated metabolite M1, identified as a thiadiazole ring-closed oxidation product of this compound, is of particular interest as it loses the crucial chemical property of α-N-heterocyclic thiosemicarbazones to bind metal ions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and the induction of apoptosis . For instance, in NF1-associated MPNST cells, RRM2 knockdown and the RRM2 inhibitor this compound were used to assess cell proliferation and apoptosis. The results showed that this compound inhibited cell proliferation and promoted apoptosis and S-phase arrest .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of iron in the reaction mixture can affect the potency of this compound . Additionally, the chalcogen atom exchange from S (this compound) to O (O-Triapine) and Se (Se-Triapine) and the methylation of the hydrazonic NH moiety (Me-Triapine) can influence its complexation with Fe(II), Fe(III) and Cu(II) ions and their cytotoxicity .

Biochemische Analyse

Biochemical Properties

Triapine presents an N-N-S array of donor sites that strongly bind iron, robbing iron-containing enzymes of their prosthetic group . It belongs to the family of drugs called ribonucleotide reductase inhibitors . The main metabolic reactions of this compound, observed by electrochemical oxidations, liver microsomes and in vivo samples from mice, were dehydrogenation and hydroxylations .

Cellular Effects

Treatment of tumor cell lines with this compound causes a reduction in one or more of the deoxyribonucleotide triphosphates (dNTPs), resulting in the arrest or slowing of DNA synthesis and cellular proliferation . This compound’s potent inactivation of ribonucleotide reductase arrests cells at the G1/S cell cycle restriction checkpoint and enhances cisplatin–radiation cytotoxicity .

Molecular Mechanism

The mechanism by which this compound inhibits ribonucleotide reductase is similar to that of hydroxyurea. Both agents inhibit the M2 subunit of ribonucleotide reductase by quenching a tyrosyl-free radical . It is believed that the mode of action of this compound is based on the effective inhibition of ribonucleotide reductase as a result of Fe (II) chelation from the diferric-tyrosyl cofactor, followed by the generation of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The in vivo data of the urine samples revealed very high levels of the metabolites and this compound itself already 15 min after treatment . This clearly indicates that this compound is rapidly metabolised and excreted .

Dosage Effects in Animal Models

In the toxicology studies of this compound, short 15-min i.v. infusions caused emesis in dogs, which was reduced by extending the infusion to 2 h .

Metabolic Pathways

The main metabolic reactions of this compound were dehydrogenation and hydroxylations . The dehydrogenated metabolite M1 was identified as a thiadiazole ring-closed oxidation product of this compound . CYP1A2 metabolism is the major metabolic pathway for this compound .

Transport and Distribution

This compound showed linear pharmacokinetic behavior although interpatient variability was relatively high . Peak concentrations at the 96-mg/m^2/day dose averaged 8 μm, and the mean elimination T1/2 ranged from 35 min to 3 h, with a median value of ∼1 h .

Subcellular Localization

Fluorescence microscopy of living SW480 (colon carcinoma) cells treated with this compound showed that this compound has a striking affinity to the nuclear membrane and to an organelle structure in the cytoplasm, whereas the localization in the nucleus was strongly different .

Vorbereitungsmethoden

Triapin wird durch die Kondensation von 3-Aminopyridin-2-carboxaldehyd mit Thiosemicarbazid synthetisiert. Die Reaktion erfolgt typischerweise in einem wässrigen oder alkoholischen Medium unter Rückflussbedingungen. Das Produkt wird dann durch Umkristallisation gereinigt .

Industrielle Produktionsverfahren für Triapin beinhalten ähnliche Syntheserouten, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert, wobei oft kontinuierliche Flussreaktoren und fortschrittliche Reinigungsverfahren zum Einsatz kommen .

Analyse Chemischer Reaktionen

Triapin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Triapin kann elektrochemisch oder enzymatisch oxidiert werden, um verschiedene Metaboliten zu bilden.

Substitution: Triapin kann Substitutionsreaktionen eingehen, insbesondere mit Metallionen, wobei Komplexe mit Kupfer und Eisen gebildet werden.

Häufige Reagenzien und Bedingungen für diese Reaktionen umfassen elektrochemische Zellen, Lebermikrosomen und verschiedene Oxidationsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise oxidierte oder metallgebundene Derivate von Triapin .

Wissenschaftliche Forschungsanwendungen

Triapin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Triapin wurde in klinischen Studien auf sein Potenzial untersucht, verschiedene Krebsarten, insbesondere hämatologische Malignome, zu behandeln

Wirkmechanismus

Triapin entfaltet seine Wirkung durch Hemmung der Ribonukleotidreduktase, einem Enzym, das für die Umwandlung von Ribonukleotiden in Desoxyribonukleotide verantwortlich ist, die für die DNA-Synthese essentiell sind. Durch die Bindung an die eisenhaltige aktive Stelle des Enzyms stört Triapin seine Funktion, was zu einer verringerten DNA-Synthese und Zellproliferation führt . Dieser Mechanismus macht Triapin besonders wirksam gegen schnell teilende Krebszellen.

Vergleich Mit ähnlichen Verbindungen

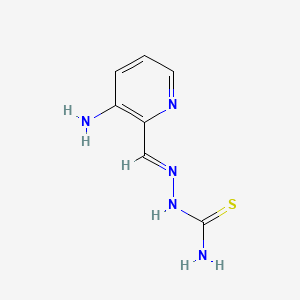

Triapin gehört zur Klasse der α-N-heterocyclischen Thiosemicarbazone, die für ihre Ribonukleotidreduktase-Hemmwirkung bekannt sind. Zu ähnlichen Verbindungen gehören:

- 2-Formylpyridin-thiosemicarbazon

- 5-Hydroxy-2-formylpyridin-thiosemicarbazon

- 3-Aminopyridin-2-carboxaldehyd-thiosemicarbazonderivate

Im Vergleich zu diesen Verbindungen zeichnet sich Triapin durch seine höhere Potenz und Selektivität für die Ribonukleotidreduktase aus. Es hat vielversprechende Ergebnisse in klinischen Studien gezeigt, insbesondere gegen hämatologische Malignome, obwohl seine Wirksamkeit gegen solide Tumoren begrenzt bleibt .

Eigenschaften

IUPAC Name |

[(E)-(3-aminopyridin-2-yl)methylideneamino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5S/c8-5-2-1-3-10-6(5)4-11-12-7(9)13/h1-4H,8H2,(H3,9,12,13)/b11-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYKNCNAZKMVQN-NYYWCZLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C=NNC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(N=C1)/C=N/NC(=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893923 | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143621-35-6 | |

| Record name | Triapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143621356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11940 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(3-Aminopyridin-2-yl)methylene]hydrazinecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCX-0191 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4XIL4091C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride](/img/structure/B1662326.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)

![1-[(3,4-dimethoxyphenyl)methyl]-6-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride](/img/structure/B1662344.png)